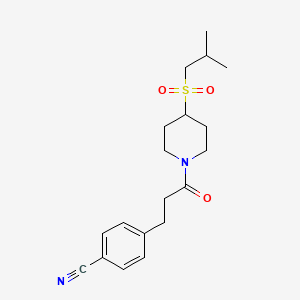![molecular formula C11H14N2O2 B2980757 4-[3-(Aminomethyl)phenyl]morpholin-3-one CAS No. 1368423-34-0](/img/structure/B2980757.png)
4-[3-(Aminomethyl)phenyl]morpholin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(Aminomethyl)phenyl]morpholin-3-one is an organic compound with the molecular formula C11H14N2O2. It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of an aminomethyl group attached to a phenyl ring, which is further connected to a morpholinone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(Aminomethyl)phenyl]morpholin-3-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available nitroaniline and morpholine.
Condensation Reaction: Nitroaniline undergoes a condensation reaction with morpholine in the presence of a base such as sodium hydride in a solvent like N-methylpyrrolidone (NMP) to form nitro morpholinone.
Industrial Production Methods: Industrial production methods for this compound focus on optimizing yield and purity while minimizing environmental impact. One such method involves the use of eco-friendly solvents and reagents, and the process is designed to be cost-effective and scalable .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like chromium (VI) oxide.
Reduction: Reduction reactions can be performed using hydrogen gas and palladium catalysts.
Substitution: Substitution reactions often involve the use of halogenated reagents and bases like potassium carbonate.
Common Reagents and Conditions:
Oxidation: Chromium (VI) oxide in acetic acid.
Reduction: Palladium on carbon (Pd-C) in tetrahydrofuran (THF).
Substitution: Halogenated reagents in the presence of potassium carbonate.
Major Products:
Oxidation: Oxidized derivatives of the morpholinone ring.
Reduction: Amino derivatives of the phenyl ring.
Substitution: Halogenated morpholinone derivatives.
Scientific Research Applications
4-[3-(Aminomethyl)phenyl]morpholin-3-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly anticoagulants like rivaroxaban.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It serves as a building block for the synthesis of various morpholine-based compounds used in different industries.
Mechanism of Action
The mechanism of action of 4-[3-(Aminomethyl)phenyl]morpholin-3-one involves its interaction with specific molecular targets. In the case of its use as an intermediate in the synthesis of rivaroxaban, the compound contributes to the inhibition of Factor Xa, an enzyme involved in the coagulation cascade. This inhibition prevents the formation of blood clots, making it useful as an anticoagulant .
Comparison with Similar Compounds
4-(4-Aminophenyl)morpholin-3-one: Another morpholine derivative with similar structural features.
Rivaroxaban: A direct Factor Xa inhibitor used as an anticoagulant.
Linezolid: An antibacterial compound structurally related to morpholine derivatives.
Uniqueness: 4-[3-(Aminomethyl)phenyl]morpholin-3-one is unique due to its specific aminomethyl substitution on the phenyl ring, which imparts distinct chemical and biological properties. This substitution enhances its reactivity and potential as an intermediate in pharmaceutical synthesis .
Properties
IUPAC Name |
4-[3-(aminomethyl)phenyl]morpholin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c12-7-9-2-1-3-10(6-9)13-4-5-15-8-11(13)14/h1-3,6H,4-5,7-8,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGKLGZQQTYHOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=CC=CC(=C2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
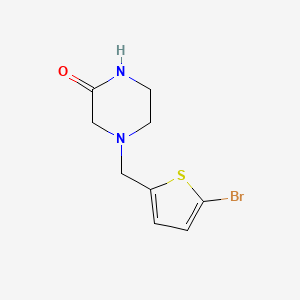
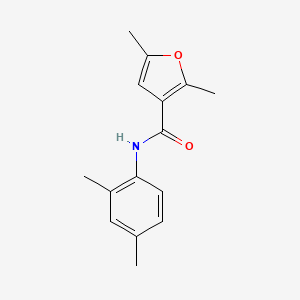

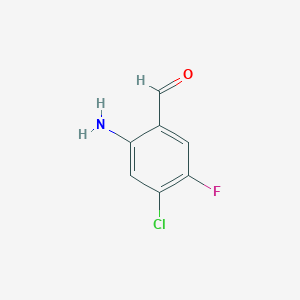
![5-butyl-3-(4-(dimethylamino)phenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2980682.png)
![ethyl 2-[[(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4-(4-chlorophenyl)thiophene-3-carboxylate](/img/structure/B2980684.png)
![3-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2980685.png)
![2-(4-(4-isopropylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2980686.png)
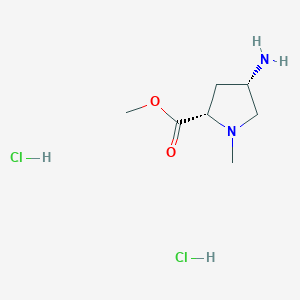

![4-[4-(Chloromethyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B2980690.png)
![methyl 2-[(3Z)-7-fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetate](/img/structure/B2980693.png)
![2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2980694.png)
